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Compound of Interest

Compound Name: Methyl 2-bromo-6-methylbenzoate

Cat. No.: B1631332

Methyl 2-bromo-6-methylbenzoate (CAS No. 99548-56-8) is a substituted aromatic ester that
has emerged as a critical building block in modern organic synthesis.[1] Its structural
arrangement, featuring a bromine atom and a methyl ester group ortho to a methyl group on a
benzene ring, imparts a unique reactivity profile. This strategic placement of functional groups
makes it an invaluable intermediate for constructing complex molecular architectures,
particularly in the fields of medicinal chemistry and materials science.[2][3]

The presence of a sterically hindered ester and a reactive bromo-substituent allows for
selective, sequential chemical transformations. The bromine atom acts as a versatile handle for
introducing molecular complexity via cross-coupling reactions, while the ester and methyl
groups can be further modified or used to modulate the electronic and steric properties of the
target molecule.[1] This guide will provide a detailed exploration of this compound, from its
fundamental properties to its application in advanced synthetic workflows.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key properties of Methyl
2-bromo-6-methylbenzoate are summarized below.

Core Properties
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Property Value Reference(s)
CAS Number 99548-56-8 [415]
Molecular Formula CoHoBrO:z [41[6]
Molecular Weight 229.07 g/mol [41[6]
Appearance Colorless to light yellow liquid [21[41[7]
Melting Point ~25-27 °C [2]
Boiling Point ~231 °C (at 760 Torr) [2]
Density ~1.433 g/cm3 [6]
Soluble in many organic
Solubility solvents (e.g., ether, benzene, [2]
ethanol)
2-Bromo-6-methyl-benzoic
acid methyl ester; Benzoic
Synonyms [4]

acid, 2-bromo-6-methyl-,

methyl ester

Spectroscopic Signature for Structural Validation

While experimental spectra should always be acquired for batch-specific validation, the
expected spectroscopic data based on the compound's structure provides a crucial reference
for confirmation. The following table outlines the anticipated signals in key spectroscopic
methods.
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Method

Expected Features

1H NMR

Aromatic Protons (3H): Signals expected in the
aromatic region (~7.0-7.5 ppm), likely appearing
as a multiplet or distinct doublets and a triplet,
reflecting the three protons on the substituted
ring. Ester Methyl Protons (3H): A sharp singlet
around 3.9 ppm. Ring Methyl Protons (3H): A
sharp singlet around 2.4-2.6 ppm.

13C NMR

Carbonyl Carbon: Signal around 165-170 ppm.
Aromatic Carbons (6C): Multiple signals in the
120-140 ppm range. The carbon bearing the
bromine atom (C-Br) would be shifted upfield
compared to the others. Ester Methyl Carbon:
Signal around 52 ppm. Ring Methyl Carbon:
Signal around 20-22 ppm.

IR Spectroscopy

C=0 Stretch (Ester): A strong, sharp absorption
band around 1720-1740 cm~1. C-O Stretch
(Ester): A strong band in the 1100-1300 cm™1
region. Aromatic C=C Stretches: Medium to
weak bands in the 1450-1600 cm~1 region. C-Br
Stretch: A band in the 500-650 cm~1 region.

Mass Spec. (El)

Molecular lon (M*): A characteristic pair of
peaks at m/z 228 and 230 with an approximate
1:1 intensity ratio, which is the isotopic signature
of a single bromine atom. Key Fragments: Loss
of the methoxy group (-OCHs) leading to a
fragment at m/z 197/199; loss of the
carbomethoxy group (-COOCHs3) leading to a
fragment at m/z 169/171.

Synthesis and Purification: A Validated Protocol

The most common and reliable method for preparing Methyl 2-bromo-6-methylbenzoate is

through the Fischer esterification of its corresponding carboxylic acid precursor, 2-bromo-6-
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methylbenzoic acid.

Synthesis Workflow Diagram

Reaction Setup
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Caption: Fischer Esterification Workflow for Methyl 2-bromo-6-methylbenzoate.

Step-by-Step Experimental Protocol

e Reagent Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve 2-bromo-6-methylbenzoic acid (1.0 eq) in an excess of methanol (10-20
volumes).

o Causality: Methanol serves as both a reactant and the solvent, driving the reaction
equilibrium towards the product side according to Le Chatelier's principle.

o Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1
eq) to the stirring solution.

o Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making
the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

e Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC) until the starting material is
consumed.

e Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour it
into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate
(NaHCO:s).

o Trustworthiness: This step is self-validating. The addition of bicarbonate will cause
effervescence (CO: evolution) as it neutralizes the sulfuric acid catalyst and any remaining
carboxylic acid. Continue adding until the effervescence ceases, confirming complete
neutralization.

o Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3
x 20 mL). Combine the organic layers.

o Causality: The desired ester product is significantly more soluble in the organic phase than
in the aqueous phase, allowing for its efficient separation.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1631332?utm_src=pdf-body-img
https://www.benchchem.com/product/b1631332?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Washing: Wash the combined organic layers with brine (saturated NaCl solution).

o Causality: The brine wash helps to remove residual water from the organic layer and
breaks up any emulsions that may have formed.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or
magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary
evaporator.[6]

o Purity Assessment: The resulting crude product, typically a colorless to pale yellow oil or
liquid, can be used directly for many applications or further purified by column
chromatography if high purity (e.g., >98%) is required.[6][7]

Reactivity and Key Synthetic Transformations

The synthetic utility of Methyl 2-bromo-6-methylbenzoate stems from the orthogonal
reactivity of its functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp?)-Br bond is the primary site for building molecular complexity. It readily participates
in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and
Buchwald-Hartwig aminations.[1][3] These reactions allow for the formation of C-C, C-N, and
C-O bonds, enabling the attachment of diverse aryl, alkyl, or amino groups at the 2-position.

o Expertise Insight: The steric hindrance from the adjacent methyl and ester groups can
influence the reaction kinetics. The choice of phosphine ligand for the palladium catalyst is
critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos) are often required to facilitate the
oxidative addition step and promote efficient reductive elimination.

General Cross-Coupling Scheme

Caption: General pathway for Pd-catalyzed cross-coupling reactions.

Ester Group Manipulations

The methyl ester provides a secondary reaction site. It can be:
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» Hydrolyzed to the corresponding carboxylic acid under basic (e.g., LIOH, NaOH) or acidic
conditions.

» Reduced to a primary alcohol (2-(hydroxymethyl) group) using strong reducing agents like
lithium aluminum hydride (LiAIHa4).

e Transformed into an amide via aminolysis.

This dual reactivity allows for a modular approach to synthesis, where the core aromatic
scaffold is first elaborated via cross-coupling, followed by modification of the ester group.

Role in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of biologically active molecules,
including antibacterial and anti-tumor drugs.[2] Its structure is often found within the core of
various pharmaceutical candidates.

The incorporation of a methyl group, such as the one at the 6-position, is a common strategy in
drug design. This is often referred to as the "magic methyl" effect, where the addition of a small
methyl group can profoundly improve a compound's metabolic stability, binding affinity, or
solubility.[8] For example, a strategically placed methyl group can block a site of metabolic
oxidation or enforce a bioactive conformation, leading to enhanced pharmacokinetic and
pharmacodynamic properties.[8] Methyl 2-bromo-6-methylbenzoate provides a ready-made
scaffold that incorporates this feature from the start of a synthetic campaign.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.
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Aspect

Guideline

Reference(s)

Personal Protective Equipment
(PPE)

Wear chemical-resistant
gloves, safety goggles with

side shields, and a lab coat.

[2]19]

Handling

Use only in a well-ventilated
area or a chemical fume hood.
Avoid breathing vapors or mist.
Avoid contact with skin and

eyes.

[110]

Storage

Store in a tightly closed
container in a dry, cool, and
well-ventilated place. Keep
away from heat, sparks, and

open flames.

[2]19]

First Aid (Eyes)

Immediately flush with plenty
of water for at least 15
minutes, occasionally lifting the
upper and lower eyelids. Seek

medical attention.

[ol11]

First Aid (Skin)

Immediately wash skin with
plenty of soap and water for at
least 15 minutes while
removing contaminated

clothing.

[ol11]

First Aid (Inhalation/Ingestion)

Move to fresh air. If ingested,
do not induce vomiting. Rinse
mouth with water and seek

immediate medical attention.

[11]

Fire Fighting

Use dry chemical powder,
carbon dioxide, or alcohol-

resistant foam.

[10]

© 2025 BenchChem. All rights reserved.

8/10

Tech Support


https://www.chembk.com/en/chem/Methyl%202-bromo-6-methylbenzoate
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAB24372~~PDF~~MTR~~CGV4~~EN~~2025-10-08%2013:42:12~~Methyl%203-bromo-4-methylbenzoate~~
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAB24372~~PDF~~MTR~~CGV4~~EN~~2025-10-08%2013:42:12~~Methyl%203-bromo-4-methylbenzoate~~
https://www.chemsrc.com/en/cas/99548-56-8_671345.html
https://www.chembk.com/en/chem/Methyl%202-bromo-6-methylbenzoate
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAB24372~~PDF~~MTR~~CGV4~~EN~~2025-10-08%2013:42:12~~Methyl%203-bromo-4-methylbenzoate~~
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAB24372~~PDF~~MTR~~CGV4~~EN~~2025-10-08%2013:42:12~~Methyl%203-bromo-4-methylbenzoate~~
https://www.chemicalbook.com/msds/methyl-2-bromo-6-methylbenzoate.pdf
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAB24372~~PDF~~MTR~~CGV4~~EN~~2025-10-08%2013:42:12~~Methyl%203-bromo-4-methylbenzoate~~
https://www.chemicalbook.com/msds/methyl-2-bromo-6-methylbenzoate.pdf
https://www.chemicalbook.com/msds/methyl-2-bromo-6-methylbenzoate.pdf
https://www.chemsrc.com/en/cas/99548-56-8_671345.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

Methyl 2-bromo-6-methylbenzoate is more than just a chemical intermediate; it is a versatile
and powerful tool for synthetic innovation. Its well-defined reactivity, characterized by an
accessible handle for cross-coupling and a modifiable ester group, provides chemists with a
reliable platform for the efficient construction of complex molecules. A thorough understanding
of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its
full potential in research and development, particularly in the quest for novel therapeutics and
advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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